

Chemical Probe NI-42: Overview

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Compound Focus: NI-42

Cat. No.: S537137

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The small molecule **NI-42 (also referred to as 13-d)** was developed as a biased, potent chemical probe to study the biology of the Bromodomain and PHD Finger-containing (BRPF) family of proteins [1] [2].

The following table summarizes its key characteristics as reported in its primary development publication:

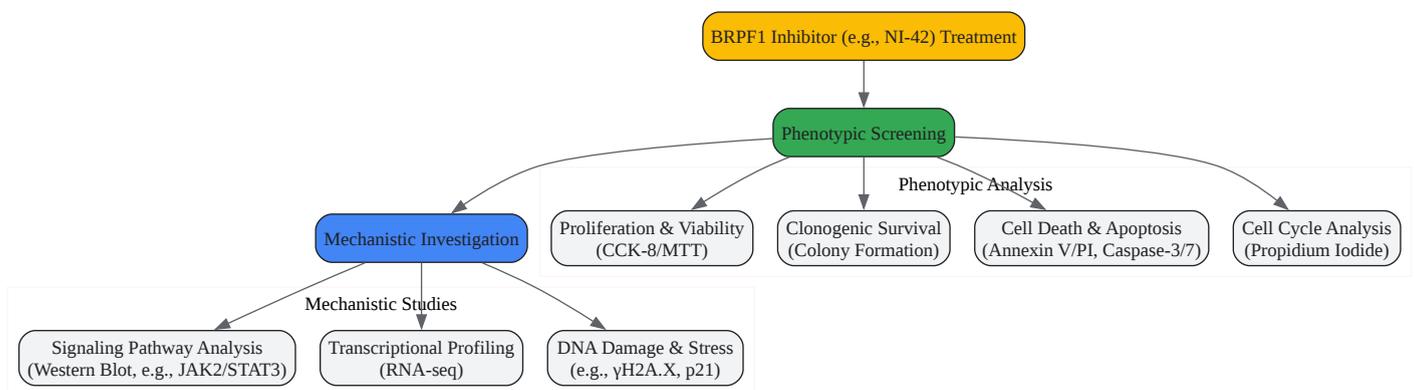
Property	Description / Value
Primary Target	Bromodomain of the BRPF family proteins [1].
Key Feature	Excellent selectivity over non-class IV bromodomain proteins [1].
Reported Cellular Activity	Selective inhibition of proliferation in a subset of Acute Myeloid Leukemia (AML) cell lines [1].
In Vivo Applicability	Demonstrated properties compatible with oral dosing in mouse models (Fpo 49%) [1].

Insights from Related BRPF1 Inhibitors

While direct assay protocols for **NI-42** are not available in the search results, studies on other BRPF1 inhibitors like GSK6853 and GSK5959 provide a framework for common experimental approaches. The table below outlines typical assays used to evaluate BRPF1 inhibition, which could be adapted for **NI-42**.

| Assay Category | Method | Application / Measured Endpoint | | :--- | :--- | :--- | | **Phenotypic Screening** | Cell Titer-Glo / CCK-8 / MTT Assay | Measure cell viability / proliferation [3] [4]. | | | Colony Formation Assay | Assess long-term clonogenic survival [3] [4]. | | **Cell Death & Cycle Analysis** | Flow Cytometry (Annexin V/PI) | Quantify apoptosis [4]. | | | Flow Cytometry (Propidium Iodide) | Analyze cell cycle distribution (e.g., G0/G1 arrest) [3] [4]. | | **Functional & Mechanistic Assays** | Western Blotting | Detect protein expression/activation (e.g., Cleaved Caspase-3, PARP, γ H2A.X, p-STAT3, CCNA2) [3] [4]. | | | Fluorimetric Caspase-3/7 Assay | Confirm activation of apoptotic pathways [3]. | | | Transcriptomics (RNA-seq) | Identify global transcriptional changes and deregulated pathways [3] [4]. | | **Target Engagement** | Isothermal Titration Calorimetry (ITC) | Biophysically characterize binding affinity and thermodynamics [5]. |

The experimental workflow for investigating a BRPF1 inhibitor like **NI-42** generally follows a path from cellular phenotyping to mechanistic studies, as illustrated below.

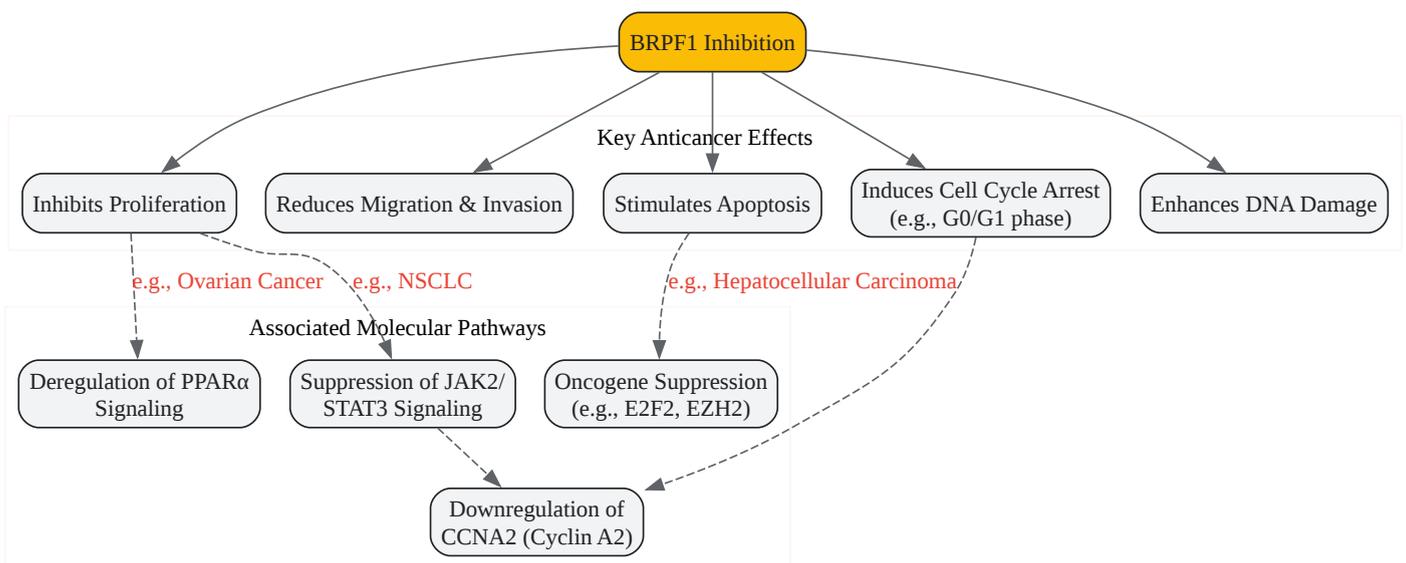


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Biological Context and Significance

BRPF1 is a scaffolding protein that is crucial for assembling and recruiting histone acetyltransferase (HAT) complexes, such as the MOZ/MORF complex, to chromatin [6]. It acts as a multivalent epigenetic "reader," regulating gene expression, and its dysregulation is implicated in several cancers [3] [6] [7].

Inhibiting BRPF1 has been shown to exert anti-cancer effects through multiple mechanisms, which are summarized in the diagram below.



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Information Availability and Next Steps

It is important to note that the search results do not contain a dedicated, step-by-step application note for **NI-42**. The information on its *in vitro* and *in vivo* applicability comes from its initial characterization study [1]. The specific experimental protocols (concentrations, durations, cell lines) used to generate its profile are not detailed in the publicly available abstract.

To proceed with your work, I suggest:

- **Consulting the primary literature:** Obtain the full-text article (*J Med Chem.* 2017, 60(2), 668-680) for comprehensive experimental details.
- **Contacting suppliers:** Inquire with chemical probe vendors or the authors for any available technical data sheets or application notes.
- **Adapting known protocols:** Use the methodologies established for other BRPF1 inhibitors (like GSK6853) as a starting point for assay design, with appropriate validation for **NI-42**.

I hope this structured overview provides a helpful foundation for your research. Would you like me to elaborate further on the experimental protocols for any of the specific assays mentioned, such as the Caspase-3/7 assay or transcriptomic analysis?

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